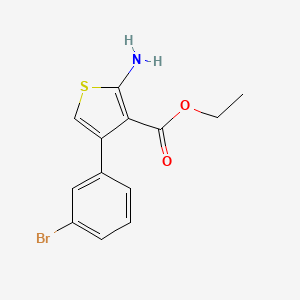

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

描述

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied for their diverse chemical properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated phenyl derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

化学反应分析

Types of Reactions

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

科学研究应用

Medicinal Chemistry

Drug Discovery and Development

- Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate serves as a versatile intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets, making it valuable in drug discovery processes .

- The compound's ability to mimic the electronic properties of more complex aromatic systems is critical in designing inhibitors and modulators for therapeutic applications, particularly in oncology and infectious diseases .

Biological Activity Studies

- Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, molecular docking studies have been conducted to evaluate the binding affinity of synthesized derivatives to specific biological targets, revealing promising results .

Organic Synthesis

Building Block for Complex Molecules

- The compound acts as an important building block in organic synthesis, facilitating the creation of more complex thiophene derivatives that can be utilized in various chemical reactions .

- Its bromophenyl group enhances halogen bonding interactions, which can improve the binding affinity in target proteins during synthetic pathways .

Synthesis of Thiophene Derivatives

- Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is utilized in the synthesis of other thiophene derivatives, which are crucial for developing new materials with tailored electronic properties. These derivatives can find applications in organic electronics and photonic devices .

Materials Science

Development of Functional Materials

- The compound's unique electronic properties allow it to be incorporated into materials designed for specific applications, such as sensors or organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to the conductivity and stability of these materials .

- Research has shown potential applications in creating conductive polymers that can be used in flexible electronics, enhancing the functionality and performance of electronic devices .

Case Studies and Research Findings

作用机制

The mechanism of action of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

相似化合物的比较

Similar Compounds

- Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula: C₁₃H₁₂BrN₁O₂S

- Molecular Weight: 326.21 g/mol

This compound features an amino group and a bromophenyl substituent, which enhance its versatility as an intermediate in the synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction: The compound can inhibit or activate cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism and the biotransformation of endogenous compounds. Its interaction with these enzymes can lead to significant pharmacokinetic implications.

- Cell Signaling Modulation: this compound influences cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. It has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), thereby affecting cellular responses to growth signals.

- Gene Expression Regulation: The compound can bind to transcription factors, influencing gene expression levels. This interaction may alter cellular metabolism and function, contributing to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤0.25 μg/mL |

| Escherichia coli | ≤0.25 μg/mL |

| Candida albicans | ≤0.25 μg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to influence cell signaling pathways also positions it as a potential anticancer agent. By modulating pathways associated with cell growth and survival, this compound may inhibit tumor growth and promote apoptosis in cancer cells. Further research is needed to explore its efficacy across different cancer types.

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

- Mechanistic Insights : Another study focused on the molecular interactions of this compound with cytochrome P450 enzymes. It was found that the compound could act as both an inhibitor and an activator depending on the specific enzyme isoform involved, showcasing its complexity in biochemical interactions.

属性

IUPAC Name |

ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDNAOYGOUUWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403704 | |

| Record name | ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-48-5 | |

| Record name | ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。